3-Hydroxy-OPC8-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

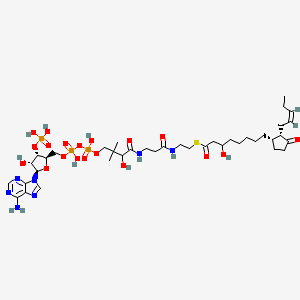

3-Hydroxy-OPC8-CoA is a polyol.

Wissenschaftliche Forschungsanwendungen

Role in Plant Defense Mechanisms

3-Hydroxy-OPC8-CoA is integral to the biosynthesis of jasmonic acid, a key plant hormone involved in stress responses. The compound is synthesized from 12-oxo-phytodienoic acid (OPDA) through a series of enzymatic reactions, including its conversion by OPC-8 CoA ligase. This pathway is activated during plant wounding or pathogen attack, leading to enhanced defense responses against pests and diseases .

Case Study: Induced Systemic Resistance

Research has demonstrated that the application of Bacillus velezensis A-27 stimulates induced systemic resistance in plants like red kidney beans. This process involves the conversion of OPDA to this compound, which subsequently promotes jasmonic acid biosynthesis, enhancing the plant's resistance to root-knot nematodes .

Metabolomic Analysis in Disease Research

Recent studies have utilized metabolomic approaches to investigate the levels of this compound in human malaria infections. The compound was found to be significantly enriched in infected erythrocytes compared to uninfected ones, suggesting its potential role as a biomarker for disease progression and host-parasite interactions .

Table 1: Metabolomic Changes in Malaria Infection

| Time Point | Metabolite Level (Infected vs Uninfected) |

|---|---|

| 4 hours | 3-Oxo-OPC8-CoA: 1.6-fold increase |

| 8 hours | 3-Oxo-OPC8-CoA: 3.5-fold increase |

Implications for Therapeutic Development

The biochemical pathways involving this compound suggest potential therapeutic applications, particularly in developing plant-based treatments for human diseases. Its role in modulating immune responses and influencing metabolic pathways positions it as a candidate for further pharmacological exploration.

Case Study: Anti-inflammatory Properties

Research indicates that jasmonate signaling pathways, including those involving this compound, may have anti-inflammatory effects. This opens avenues for utilizing the compound in treating inflammatory diseases and conditions related to immune dysregulation .

Biochemical Characterization and Enzymatic Activity

Detailed biochemical studies have characterized the enzymatic activity associated with this compound synthesis. For instance, OPC-8 CoA ligase has been identified as a critical enzyme that activates OPC-8 into its CoA derivative, facilitating subsequent metabolic transformations necessary for jasmonate biosynthesis .

Table 2: Enzymatic Activity of OPC-8 CoA Ligase

| Substrate | Activity (μmol/min/mg protein) |

|---|---|

| OPC-6 | High |

| OPDA | Moderate |

| Cinnamic Acid | Low |

Analyse Chemischer Reaktionen

Enzymatic Reactions

-

Mechanistic Insight : The β-oxidation cycle shortens the acyl chain by two carbons per cycle, releasing acetyl-CoA and generating OPC6-CoA, which undergoes further cycles until JA is formed .

Reduction and Dearomatization

This compound participates in dearomatization reactions mediated by benzoyl-CoA reductase (BCR), which reduces aromatic rings in anaerobic bacteria:

-

Reaction :

3 Hydroxy OPC8 CoA+2H++2e−→3 hydroxycyclohexa 1 5 diene 1 carbonyl CoA -

This reaction introduces two hydrogen atoms to the benzene ring, facilitating downstream modifications .

Thioesterification and Activation

This compound is synthesized via ATP-dependent ligases:

-

Enzyme : 3-Hydroxybenzoate—CoA ligase

-

Substrates : 3-Hydroxybenzoic acid, CoA, ATP

Interaction with Cytochrome P450 Enzymes

This compound derivatives are hydroxylated by cytochrome P450 monooxygenases (e.g., CYP98A3), which introduce hydroxyl groups to the acyl chain:

-

Example : Conversion to trihydroxy-OPC8-CoA derivatives, critical for lignin biosynthesis .

-

Activity : CYP98A3 levels increase by 1.2-fold under methyl jasmonate (MeJA) priming, enhancing oxidative modifications .

Comparative Reactivity of 3-Hydroxyacyl-CoA Derivatives

| Property | This compound | 3-Hydroxypropanoyl-CoA |

|---|---|---|

| Molecular Weight | 1,059.95 g/mol | 839.6 g/mol |

| Role | JA biosynthesis | Fatty acid metabolism |

| Key Enzymes | ACX, KAT, MFP | Acyl-CoA synthetase |

| Sources | Plants, bacteria | Mammals, fungi |

Industrial and Biotechnological Relevance

Eigenschaften

Molekularformel |

C39H64N7O19P3S |

|---|---|

Molekulargewicht |

1059.9 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |

InChI |

InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1 |

InChI-Schlüssel |

PDDHCVXPABQISO-PTAVJDKESA-N |

Isomerische SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.